BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name and CAS number for 3-
(Chloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)quinoline
CAS No.: 104325-51-1
Cat. No.: B024877

Get Quote

Technical Monograph: 3-
(Chloromethyl)quinoline

Chemical Profile, Synthesis, and Application in Medicinal Chemistry

Identity & Physicochemical Profile[1]

3-(Chloromethyl)quinoline is a versatile heterocyclic building block, distinct from its more
common isomer, 2-(chloromethyl)quinoline.[1] It serves as a critical electrophilic intermediate in
the synthesis of functionalized quinoline derivatives, particularly in the development of kinase
inhibitors, receptor antagonists, and antimalarial agents.[1]

Due to the high reactivity of the benzylic-like carbon-chlorine bond, this compound is frequently
stored and handled as its hydrochloride salt to prevent spontaneous polymerization or
hydrolysis.[1]
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Parameter Data

IUPAC Name 3-(Chloromethyl)quinoline

3-Chloromethylquinoline; 3-
Common Name o
(Chloromethyl)benzo[b]pyridine

CAS Number (Free Base) 104325-51-1
CAS Number (HCI Salt) 21863-56-9
Molecular Formula C10HsCIN

177.63 g/mol (Free Base); 214.09 g/mol (HCI

Molecular Weight
Salt)

) Off-white to yellow solid (Salt); Viscous oil/solid
Physical State
(Free Base)

Soluble in DCM, Chloroform, DMSO; Sparingly

Solubilit
Y soluble in water (Free Base)

Hygroscopic; Free base degrades in moist air

Stabilit
Y (hydrolysis to alcohol).[1][2]

Synthetic Pathways: Process Chemistry

The synthesis of 3-(chloromethyl)quinoline requires precise control to avoid over-chlorination
or ring chlorination.[1] While radical halogenation of 3-methylquinoline is theoretically possible,
it often yields mixtures.[1] The industry-standard protocol utilizes the Deoxyhalogenation of
(quinolin-3-yl)methanol.[1]

Method A: Deoxyhalogenation (Preferred)

This method offers the highest regioselectivity and purity.[1] It proceeds via an SNi or SN2
mechanism depending on the solvent and reagents used.[1]

Reagents: Thionyl Chloride (SOCI2) or Methanesulfonyl chloride (MsCI). Precursor: (Quinolin-3-
yl)methanol (CAS: 13669-67-5).[1]

Detailed Experimental Protocol
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Note: All steps must be performed in a fume hood due to the generation of SOz and HCI gases.

e Preparation: Charge a dry 250 mL round-bottom flask with (quinolin-3-yl)methanol (5.0 g,
31.4 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

 Activation: Cool the solution to 0°C under an inert atmosphere (N2 or Ar).
o Addition: Add Thionyl Chloride (4.5 mL, 62.8 mmol) dropwise over 20 minutes.
o Observation: The reaction is exothermic; gas evolution (SOz, HCI) will occur.

e Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

o Endpoint: Disappearance of the alcohol starting material.[1]
o Workup (Isolation of Free Base):

o Carefully quench the reaction by pouring onto crushed ice/saturated NaHCOs solution
(slowly, to avoid vigorous foaming).

o Extract with DCM (3 x 50 mL).[1]

o Wash the organic layer with brine, dry over anhydrous Na2SOa4, and concentrate in vacuo.

[1]

« Purification: Flash column chromatography (SiOz, Gradient 0-30% EtOAc in Hexanes) yields
the pure product.

Synthesis Workflow Diagram
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Figure 1: Step-wise workflow for the conversion of 3-quinolinemethanol to 3-
(chloromethyl)quinoline via thionyl chloride.

Reactivity & Mechanistic Insight[1]

3-(Chloromethyl)quinoline is a "privileged" alkylating agent.[1] The quinoline nitrogen acts as
an electron-withdrawing group (via induction), but the aromatic system stabilizes the transition
state for nucleophilic attack at the exocyclic methylene group.[1]

Primary Reaction: Nucleophilic Substitution (SN2)

The molecule is primarily used to attach the quinoline scaffold to amines, thiols, or phenols.[1]
» Mechanism: The nucleophile attacks the methylene carbon, displacing the chloride ion.[1]

» Kinetic Note: The reactivity is comparable to benzyl chloride but slightly enhanced due to the
electron-deficient nature of the quinoline ring.[1]

Reactivity Pathway Diagram[1]
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Figure 2: Divergent synthesis pathways utilizing 3-(chloromethyl)quinoline as a core
electrophile.
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Applications in Drug Discovery[1][3][4]

The 3-substituted quinoline moiety is topologically distinct from the more common 2- and 4-
substituted analogs (found in chloroquine or mefloquine).[1] This structural variation allows for:

¢ Novel IP Space: Escaping the crowded patent landscape of 2-substituted quinolines.

o Cysteinyl Leukotriene Receptor Antagonists: Similar to Montelukast, quinoline derivatives are
explored for asthma and allergic rhinitis treatments.[1]

» Kinase Inhibition: The quinoline nitrogen can form hydrogen bonds within the ATP-binding
pocket of kinases, while the 3-position substituent directs the rest of the molecule into the
hydrophobic back-pocket.[1]

Key Research Area: Recent studies have utilized this scaffold to synthesize hybrid molecules
combining quinolines with triazoles or pyrimidines to overcome drug resistance in Plasmodium
falciparum (Malaria) [1].[3][4]

Handling & Safety (E-E-A-T Protocol)
Hazard Classification:

o Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]
e Lachrymator: High potential.[1]

o Mutagenicity: Suspected (Alkylating agent).[1]

Self-Validating Safety Protocol:

» Quenching Check: Before disposing of any glassware, rinse with a 5% Ammonium
Hydroxide solution.[1] If the solution turns cloudy or generates heat, active alkylating agent
remains.[1]

e Double-Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time for
chlorinated benzylics can be <15 minutes.[1] Change gloves immediately upon splash
contact.[1]
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o Storage: Store under Argon at 2-8°C. If the solid turns from off-white to dark brown,
polymerization has occurred; dispose of as hazardous waste.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b024877?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024877?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

